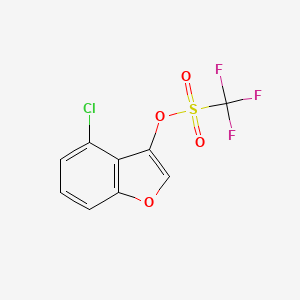
4-Chloro-1-benzofuran-3-YL trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-benzofuran-3-YL trifluoromethanesulfonate is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chloro group at the 4-position and a trifluoromethanesulfonate group at the 3-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-benzofuran-3-YL trifluoromethanesulfonate typically involves the introduction of the trifluoromethanesulfonate group to a pre-formed 4-chloro-1-benzofuran. One common method is the reaction of 4-chloro-1-benzofuran with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-benzofuran-3-YL trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The benzofuran ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted benzofuran derivatives, while oxidation reactions can produce benzofuranones .
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of more complex benzofuran derivatives.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Chloro-1-benzofuran-3-YL trifluoromethanesulfonate is primarily related to its ability to interact with biological targets. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-benzofuran-3-YL methanesulfonate
- 4-Chloro-1-benzofuran-3-YL tosylate
- 4-Chloro-1-benzofuran-3-YL mesylate
Uniqueness
4-Chloro-1-benzofuran-3-YL trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its analogs with different sulfonate groups. Additionally, the trifluoromethanesulfonate group can enhance the compound’s lipophilicity, potentially improving its bioavailability and membrane permeability .
Properties
Molecular Formula |
C9H4ClF3O4S |
|---|---|
Molecular Weight |
300.64 g/mol |
IUPAC Name |
(4-chloro-1-benzofuran-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H4ClF3O4S/c10-5-2-1-3-6-8(5)7(4-16-6)17-18(14,15)9(11,12)13/h1-4H |
InChI Key |
FDGFHCKMVNBFMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CO2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


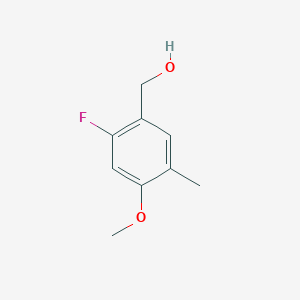
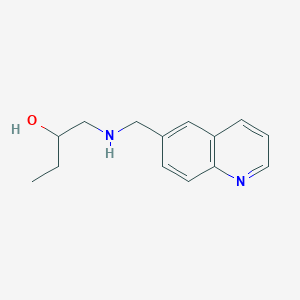
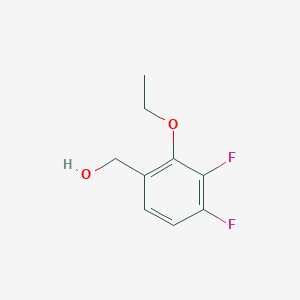
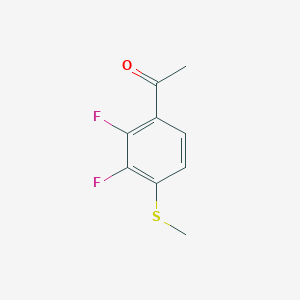
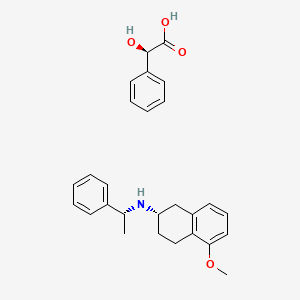

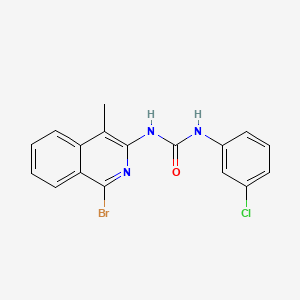
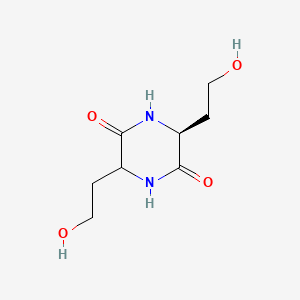

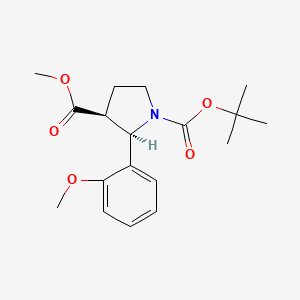
![5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14024020.png)


![3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14024033.png)
